N-(4-chlorobenzyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
Description
N-(4-Chlorobenzyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-fluorophenyl group and a carboxamide linker to a 4-chlorobenzyl moiety. The 4-fluorophenyl group enhances lipophilicity and may influence target binding through halogen interactions, while the 4-chlorobenzyl substituent contributes to steric bulk and electronic effects.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5O/c16-11-3-1-10(2-4-11)9-18-15(23)14-19-21-22(20-14)13-7-5-12(17)6-8-13/h1-8H,9H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJRIBQTPCUBFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
The compound’s structural uniqueness lies in its tetrazole core , distinguishing it from other heterocyclic carboxamides (e.g., thiadiazoles, thiophenes, triazoles). Below is a detailed comparison with structurally related compounds from the evidence:
Key Differences and Implications
Thiophene/Thiazole (): These sulfur-containing cores may improve metabolic stability but lack the bioisosteric versatility of tetrazoles.
Substituent Effects :
- Halogen Positioning : The target’s 4-chlorobenzyl group may confer better steric alignment with hydrophobic binding pockets compared to 2-chlorobenzyl in triazole analogs ().
- Fluorine vs. Trifluoromethyl : The 4-fluorophenyl group in the target provides moderate electron-withdrawing effects, whereas trifluoromethyl groups () enhance lipophilicity but may reduce solubility.
Biological Activity :
- Thiadiazole derivatives () exhibit insecticidal activity, suggesting the target’s tetrazole core could be optimized for similar applications.
- Nitrothiophene carboxamides () show narrow-spectrum antibacterial activity, though their low purity (42%) highlights synthetic challenges absent in high-purity analogs (e.g., 99.05% in ).
Synthetic Accessibility :
- The target’s tetrazole synthesis likely follows established carboxamide coupling methods (e.g., HATU-mediated reactions in ), but regioselective tetrazole formation may require specialized conditions .
Research Findings and Trends
- Bioisosteric Potential: Tetrazoles are increasingly favored over carboxylic acids in drug design due to improved bioavailability and resistance to enzymatic degradation .
- Halogen Interactions : Fluorine and chlorine in the target compound may engage in halogen bonding with biological targets, a feature observed in COX inhibitors () and antifungals ().
- Computational Insights : Molecular docking (e.g., ’s KFase inhibitors with fluorobenzamide groups) suggests that fluorinated carboxamides achieve low binding energies (−9.0 kcal/mol), a metric applicable to the target compound’s design .
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